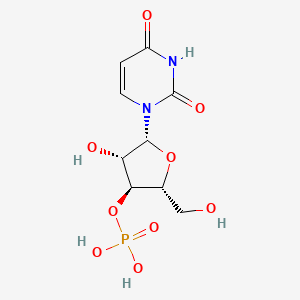
Uracil arabinose-3'-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of uracil and arabinose, and it plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arabinouridine 3’-phosphate can be synthesized through the epoxide route. This involves the opening of an epoxide ring by sodium phosphates in an aqueous solution. The process includes the formation of arabinouridine from lyxo epoxide ring opening by the phosphate dianion . Another method involves the chemical synthesis of arabinonucleotides, which eliminates the multistep protection of the arabinonucleoside building blocks .
Industrial Production Methods: Industrial production methods for arabinouridine 3’-phosphate are not extensively documented. the chemical synthesis methods mentioned above can be scaled up for industrial applications, ensuring the production of high-purity arabinouridine 3’-phosphate for research and pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions: Arabinouridine 3’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of uracil derivatives, while reduction may yield reduced forms of arabinouridine 3’-phosphate.
Scientific Research Applications
Arabinouridine 3’-phosphate has several scientific research applications, including:
Mechanism of Action
Arabinouridine 3’-phosphate exerts its effects by interacting with specific molecular targets and pathways. It binds to ribonuclease A with higher affinity than uridine 3’-phosphate, which may be due to the more anionic nature of its phosphoryl groups . This interaction can inhibit the catalytic activity of ribonuclease A, making it a potential inhibitor for therapeutic applications.
Comparison with Similar Compounds
- Uridine 3’-phosphate
- 2’-Fluoro-2’-deoxyuridine 3’-phosphate
- 2’-Deoxyuridine 3’-phosphate
Comparison: Arabinouridine 3’-phosphate is unique due to its higher affinity for ribonuclease A compared to similar compounds like uridine 3’-phosphate and 2’-deoxyuridine 3’-phosphate . This higher affinity is attributed to the more anionic nature of its phosphoryl groups, which enhances its binding interactions. Additionally, arabinouridine 3’-phosphate has been found to exhibit improved nuclease resistance and RNA hybridizing selective ability relative to other modified nucleotides .
Properties
Molecular Formula |
C9H13N2O9P |
|---|---|
Molecular Weight |
324.18 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
FOGRQMPFHUHIGU-PXBUCIJWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)
![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)
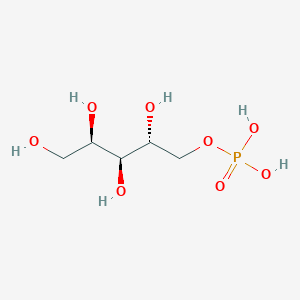
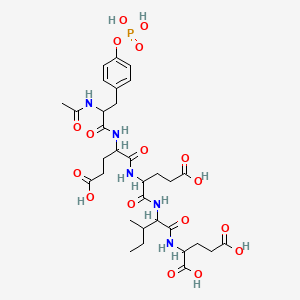
![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)
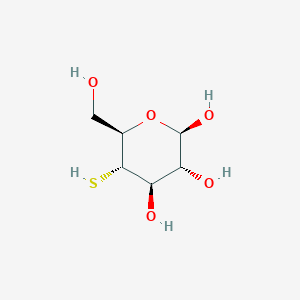
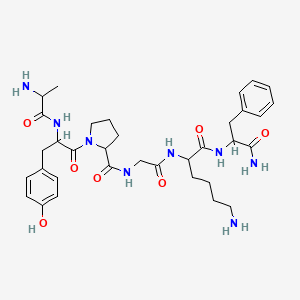
![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)

![(1S)-1-[(2R,3R)-3-[(E)-2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769416.png)
![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate](/img/structure/B10769433.png)
